3-Cyano-6-(4-methoxyphenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate
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Overview
Description
3-Cyano-6-(4-methoxyphenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-6-(4-methoxyphenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2,6-dichlorobenzoyl chloride with 3-cyano-6-(4-methoxyphenyl)-2-pyridine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Cyano-6-(4-methoxyphenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Cyano-6-(4-methoxyphenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Cyano-6-(4-methoxyphenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-6-(4-methoxyphenyl)-2-pyridinyl benzoate
- 3-Cyano-6-(4-methoxyphenyl)-2-pyridinyl 4-chlorobenzenecarboxylate
Uniqueness
3-Cyano-6-(4-methoxyphenyl)-2-pyridinyl 2,6-dichlorobenzenecarboxylate is unique due to the presence of both cyano and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The dichloro substitution on the benzene ring also adds to its distinct properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl] 2,6-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N2O3/c1-26-14-8-5-12(6-9-14)17-10-7-13(11-23)19(24-17)27-20(25)18-15(21)3-2-4-16(18)22/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBUHYOVBBZQZHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC(=O)C3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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